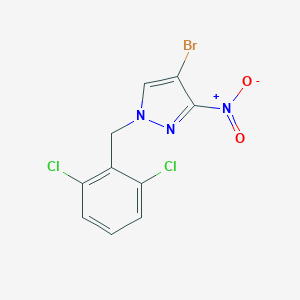![molecular formula C19H20N2O3S B495101 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B495101.png)
3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzimidazole ring, a tolyloxy group, and a propionic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The tolyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The tolyloxy-ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-m-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid
- 3-[2-(2-p-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid
Uniqueness
3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid is unique due to the specific positioning of the tolyloxy group, which may confer distinct chemical and biological properties compared to its meta and para isomers.
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
3-[2-[2-(2-methylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate |
InChI |
InChI=1S/C19H20N2O3S/c1-14-6-2-5-9-17(14)24-12-13-25-19-20-15-7-3-4-8-16(15)21(19)11-10-18(22)23/h2-9H,10-13H2,1H3,(H,22,23) |
InChI Key |
FTDDTOVSYOMCTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCC(=O)O |
Isomeric SMILES |
CC1=CC=CC=C1OCCSC2=[N+](C3=CC=CC=C3N2)CCC(=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=[N+](C3=CC=CC=C3N2)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B495023.png)
![2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495025.png)
![N-[(2-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B495026.png)
![2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide](/img/structure/B495027.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B495028.png)
![N-[3-(5-nitro-2-furyl)-2-propenylidene]-1,3-thiazol-2-amine](/img/structure/B495029.png)
![10-([(4,6-Dimethylpyrimidin-2-yl)thio]acetyl)-10H-phenothiazine](/img/structure/B495030.png)


![1-(3,5-Difluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B495036.png)


